molecular formula C35H40N2O15 B582683 [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 85069-37-0

[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

Cat. No.: B582683
CAS No.: 85069-37-0
M. Wt: 728.704
InChI Key: BSCKUXZJPABHMH-DVXKPWCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C35H40N2O15 and its molecular weight is 728.704. The purity is usually 95%.
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Biological Activity

The compound [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.

Antimicrobial Properties

Research has indicated that similar compounds within the same structural class exhibit antimicrobial activity. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains. The presence of hydroxyl and acetyl groups in this compound may enhance its activity against pathogens by disrupting their cell membranes or interfering with metabolic pathways.

Antioxidant Activity

Compounds with phenolic structures are often recognized for their antioxidant properties. The presence of multiple hydroxyl groups in the compound suggests a potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Enzyme Inhibition

The compound's structure includes moieties that may interact with specific enzymes. For example:

  • Inhibition of Glycosidases : Similar compounds have been studied for their ability to inhibit glycosidases, which are crucial in carbohydrate metabolism.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds revealed that they exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested concentrations showed an inhibition zone of up to 20 mm at 100 µg/mL concentration.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18

Study 2: Antioxidant Capacity

In vitro assays measuring the DPPH radical scavenging activity indicated that compounds similar to the target molecule had IC50 values ranging from 50 to 100 µg/mL.

CompoundIC50 (µg/mL)
Compound A75
Compound B90

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)/t24-,25-,26-,27-,28+,29-,30-,31-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCKUXZJPABHMH-DVXKPWCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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